molecular formula C9H12O3 B13084600 (1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid

(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13084600
M. Wt: 168.19 g/mol
InChI Key: IUUGEMKXJGJBGS-FSDSQADBSA-N
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Description

(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid is a unique bicyclic compound characterized by its distinct structural features. This compound is notable for its rigid bicyclo[3.1.0]hexane framework, which imparts specific chemical and physical properties. The presence of a carboxylic acid group and a ketone group within the same molecule makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of Functional Groups:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives may be used in the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its biological activity could lead to the discovery of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures but different functional groups.

    Ketocarboxylic Acids: Compounds with both ketone and carboxylic acid groups but different carbon skeletons.

Uniqueness

(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific stereochemistry and rigid bicyclic structure, which impart distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of (1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[310]hexane-6-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C9H12O3/c1-9(2)3-4(10)5-6(7(5)9)8(11)12/h5-7H,3H2,1-2H3,(H,11,12)/t5-,6-,7-/m1/s1

InChI Key

IUUGEMKXJGJBGS-FSDSQADBSA-N

Isomeric SMILES

CC1(CC(=O)[C@H]2[C@@H]1[C@@H]2C(=O)O)C

Canonical SMILES

CC1(CC(=O)C2C1C2C(=O)O)C

Origin of Product

United States

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